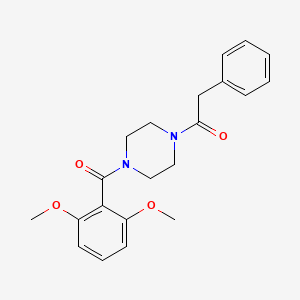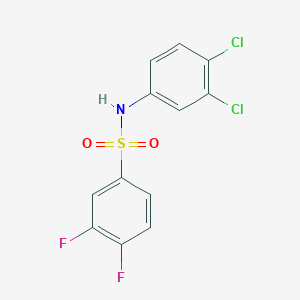![molecular formula C17H20N2O3 B6062941 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6062941.png)
2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione, also known as MPMD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMD belongs to the class of indene-1,3-dione derivatives and has shown promising results in various research studies.
Aplicaciones Científicas De Investigación
2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease, this compound has been shown to reduce the levels of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, this compound has been found to protect dopaminergic neurons from oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to activate the JNK and p38 MAPK pathways, which are involved in cell proliferation, differentiation, and apoptosis. This compound also inhibits the NF-kappaB pathway, which is responsible for the regulation of inflammation and immune response. Additionally, this compound has been shown to bind to the beta-amyloid protein and prevent its aggregation, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor. In Alzheimer's disease, this compound reduces the levels of beta-amyloid peptides and prevents their aggregation, which leads to the formation of plaques in the brain. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to dissolve in cell culture media. However, this compound has some limitations as well. It has low aqueous solubility, which makes it difficult to administer in vivo. It is also relatively unstable and can degrade over time, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several future directions for 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione research. One direction is to explore its potential as a therapeutic agent for other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with signaling pathways and proteins. Additionally, the development of more stable and water-soluble analogs of this compound could improve its pharmacokinetic properties and increase its potential for clinical use.
Métodos De Síntesis
The synthesis of 2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione involves the condensation of 3-(4-morpholinyl)propylamine with 1H-indene-1,3(2H)-dione in the presence of a catalyst. The reaction results in the formation of a yellow crystalline powder that is soluble in organic solvents. The purity and yield of this compound can be improved by using different reaction conditions and purification techniques.
Propiedades
IUPAC Name |
3-hydroxy-2-(3-morpholin-4-ylpropyliminomethyl)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16-13-4-1-2-5-14(13)17(21)15(16)12-18-6-3-7-19-8-10-22-11-9-19/h1-2,4-5,12,20H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBJULSGVNUELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=CC2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062861.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6062874.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone](/img/structure/B6062876.png)
![N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6062884.png)
![N-(2-hydroxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6062913.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6062918.png)
![N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine](/img/structure/B6062919.png)
![3-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6062934.png)

![2-{1-(1-isopropyl-4-piperidinyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6062960.png)
![1-[5-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B6062962.png)
![N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine](/img/structure/B6062970.png)
![3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062971.png)